4-Chloro-2,3-dihydro-1H-inden-1-OL
Overview
Description
4-Chloro-2,3-dihydro-1H-inden-1-OL is a chemical compound with the molecular formula C9H9ClO. It is a derivative of indanone, characterized by the presence of a chlorine atom at the 4th position and a hydroxyl group at the 1st position of the indanone structure.
Preparation Methods
The synthesis of 4-Chloro-2,3-dihydro-1H-inden-1-OL can be achieved through several methods. One common approach involves the reaction of 2,3-dihydro-1H-inden-1-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4th position. The resulting 4-chloro-2,3-dihydro-1H-inden-1-one is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to obtain this compound .
Chemical Reactions Analysis
4-Chloro-2,3-dihydro-1H-inden-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloro-2,3-dihydro-1H-inden-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-chloro-2,3-dihydro-1H-inden-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or acetic anhydride.
Scientific Research Applications
4-Chloro-2,3-dihydro-1H-inden-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-dihydro-1H-inden-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 1st position allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The chlorine atom at the 4th position may enhance its lipophilicity, allowing it to interact with lipid membranes and influence cellular processes .
Comparison with Similar Compounds
4-Chloro-2,3-dihydro-1H-inden-1-OL can be compared with similar compounds such as:
2,3-Dihydro-1H-inden-1-OL: Lacks the chlorine atom, making it less lipophilic and potentially less active in certain biological contexts.
4-Bromo-2,3-dihydro-1H-inden-1-OL: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
4-Methyl-2,3-dihydro-1H-inden-1-OL:
Properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-inden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHGYOQGMVANDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607366 | |
Record name | 4-Chloro-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3199-71-1 | |
Record name | 4-Chloro-2,3-dihydro-1H-inden-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3199-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,3-dihydro-1H-inden-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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